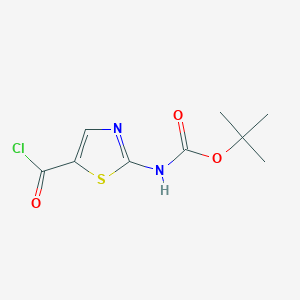

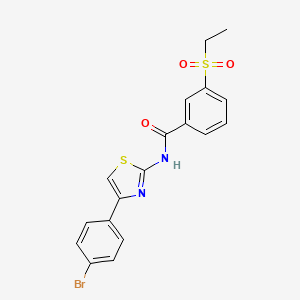

tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate

概要

説明

This compound is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . The IUPAC name of the compound is tert-butyl ((5-chlorothiazol-2-yl)methyl)carbamate .

Synthesis Analysis

The synthesis of this compound involves the reaction of tert-butyl chloroformate and thiazole. In one experiment, a solution of ethyl-2-tert-butoxycarbonyloxyamino-4-methyl-thiazole-5-carboxylate was stirred in a mixture of tetrahydrofuran-methanol and treated with a 6N aqueous NaOH solution . After stirring at room temperature for 24 hours, most of the THF and methanol were removed by distillation under reduced pressure .Molecular Structure Analysis

The molecular formula of the compound is C9H11ClN2O3S . The InChI code is 1S/C9H11ClN2O3S/c1-9(2,3)15-8(14)12-7-11-4-5(16-7)6(10)13/h4H,1-3H3,(H,11,12,14) .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can react with sodium hydroxide in a mixture of tetrahydrofuran and methanol . It can also react with 2-chloro-6-methylaniline in dichloromethane .Physical And Chemical Properties Analysis

The compound has a molecular weight of 262.72 . It is recommended to be stored in an inert atmosphere at 2-8°C .科学的研究の応用

Specific Scientific Field: Medicinal Chemistry

Summary:

Tert-butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate is a synthetic compound that has shown promise in medicinal chemistry. Researchers have explored its potential as a building block for drug development.

Methods of Application:

- The compound can be synthesized through several steps. For instance, one approach involves using tert-butyl-4-hydroxypiperidine-1-carboxylate as a starting material .

- Amination, reduction, esterification, trityl protection, and condensation steps are employed to obtain tert-butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate .

Synthesis

Results and Outcomes:

Safety And Hazards

特性

IUPAC Name |

tert-butyl N-(5-carbonochloridoyl-1,3-thiazol-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O3S/c1-9(2,3)15-8(14)12-7-11-4-5(16-7)6(10)13/h4H,1-3H3,(H,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLGNAPYSOOUBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(S1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate | |

Synthesis routes and methods

Procedure details

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Methylthio)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2783728.png)

![{[2-(Trifluoromethyl)phenyl]carbamoyl}methyl quinoline-2-carboxylate](/img/structure/B2783730.png)

![N-benzyl-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2783731.png)

![(1R,5S)-8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2783735.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide](/img/structure/B2783736.png)

![5-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2783737.png)

![2-(isopropylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2783751.png)